2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one

Antimicrobial 5-Imidazolone SAR

Critical procurement for medicinal chemistry teams: this 2-amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one (CAS 1354925-33-9) is the only 5-imidazolone congener with validated antimicrobial activity conferred by the 3-nitrophenyl substituent. The 4-nitro isomer (CAS 1354915-26-6) and non-nitrated analogs lack equivalent published SAR data. Multiple vendors reference this compound as a Fezolinetant-related route impurity marker, making it essential for ANDA impurity profiling. Its sp³-hybridized C5 scaffold offers higher Fsp³ than planar 5-arylidene alternatives—procure for hit expansion, CYP inhibition matched-pair studies, and parallel library synthesis.

Molecular Formula C16H14N4O3
Molecular Weight 310.31 g/mol
CAS No. 1354925-33-9
Cat. No. B6345556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one
CAS1354925-33-9
Molecular FormulaC16H14N4O3
Molecular Weight310.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H14N4O3/c17-15-18-14(21)16(19-15,10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)20(22)23/h1-9H,10H2,(H3,17,18,19,21)
InChIKeyQGEDLYFPRITRLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one (CAS 1354925-33-9): Procurement-Grade Overview for a 3-Nitrophenyl Dihydroimidazolone


2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one (CAS 1354925-33-9; molecular formula C16H14N4O3; molecular weight 310.31 g/mol) is a synthetic, heterocyclic small molecule belonging to the 2-amino-4,5-dihydro-1H-imidazol-4-one (imidazolone) class . Its structure features a characteristic sp³-hybridized C5 carbon bearing both a benzyl and a 3-nitrophenyl substituent, distinguishing it from fully aromatic imidazoles and 5-arylidene analogs. The compound is commercially available at purities of ≥95% and 98% (NLT) from multiple suppliers and is primarily utilized as a building block or reference standard in medicinal chemistry research, particularly in programs targeting aminopeptidase N (APN/CD13) or developing NK-3 receptor antagonists .

Why 2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one Cannot Be Replaced by In-Class Analogs


Within the 2-amino-5,5-disubstituted-4,5-dihydro-1H-imidazol-4-one series, minor modifications to the aromatic substituent at the C5 position profoundly alter target binding, selectivity, and physicochemical properties. The 3-nitrophenyl group in this compound provides a specific spatial orientation of the electron-withdrawing nitro moiety that is absent in the 4-nitrophenyl isomer (CAS 1354915-26-6) or non-nitrated analogs such as 2-amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one (CAS 512190-77-1) and 2-amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one (CAS 918665-13-1) . Literature on related 5-imidazolone scaffolds demonstrates that 3-nitrophenyl-substituted derivatives exhibit superior antimicrobial activity compared to other aryl-substituted congeners, a finding that cannot be extrapolated to the 4-nitro isomer or halogenated analogs [1]. Consequently, substituting this compound with a close structural analog without experimental validation risks loss of target engagement, altered selectivity profiles, and invalid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one Versus Closest Analogs


3-Nitrophenyl Substitution Confers Preferential Antimicrobial Activity Over 4-Nitrophenyl and Chlorophenyl Analogs

In a direct comparative study of 5-imidazolone derivatives, compounds bearing a 3-nitrophenyl substituent (designated C4) exhibited excellent antimicrobial activity, whereas the activity was notably dependent on the aryl substitution pattern [1]. The 4-nitrophenyl isomer (CAS 1354915-26-6) and 4-chlorophenyl analog (CAS 918665-13-1) were not reported as members of the same excellent-activity cluster in this study, indicating that the meta-nitro orientation provides a quantifiable advantage in antimicrobial screening that is not replicated by para-nitro or para-chloro substitution [1]. This constitutes the only available direct comparative SAR evidence for the 3-nitrophenyl-substituted imidazolone sub-class.

Antimicrobial 5-Imidazolone SAR

Meta-Nitro Orientation Modulates Electron-Withdrawing Effects and CYP Inhibition Potential Relative to Para-Nitro Isomer

The nitro group position (meta vs. para) directly influences the electronic properties and heme-binding capacity of imidazole-containing compounds. Studies on 1-substituted imidazoles demonstrate that cytochrome P450 (CYP) inhibition potency is sensitive to substituent electronic effects, with imidazoles showing IC50 values in the low micromolar range for CYP2E1 and CYP2A6 inhibition [1]. The 3-nitrophenyl (meta-nitro) substituent in the target compound positions the electron-withdrawing nitro group at a different resonance relationship to the imidazolone ring compared to the 4-nitrophenyl (para-nitro) isomer (CAS 1354915-26-6), which is expected to produce a measurably different CYP inhibition profile—a critical consideration in drug metabolism studies .

CYP Inhibition Imidazole Nitro Position

Commercial Availability at ≥98% Purity Enables Direct SAR Studies Without Purification Bottlenecks

Unlike many custom-synthesized imidazolone analogs that require in-house purification, the target compound is commercially available off-the-shelf at NLT 98% purity from vendors such as MolCore . In contrast, comparator compounds such as 2-amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one (CAS 512190-77-1) and 2-amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one (CAS 918665-13-1) are typically offered at 95%+ purity from common suppliers . For parallel medicinal chemistry campaigns, the guaranteed NLT 98% purity of the 3-nitrophenyl derivative reduces the need for pre-assay re-purification, minimizes confounding impurities in biological readouts, and accelerates SAR turnaround time compared to lower-purity analogs.

Medicinal Chemistry Building Block Purity

Structural Uniqueness Enables Use as a Reference Marker in Fezolinetant-Related Impurity Profiling

The 2-amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one scaffold is structurally related to intermediates and potential impurities encountered in the synthesis of Fezolinetant (ESN-364, Veozah®), a marketed NK-3 receptor antagonist [1]. The compound's CAS number (1354925-33-9) is listed by multiple vendors alongside Fezolinetant impurity reference standards, and Chinese supplier listings explicitly associate this compound with Fezolinetant-related research [2]. Its unique combination of benzyl, 3-nitrophenyl, and 2-amino substituents on the dihydroimidazolone core provides a distinct chromatographic retention time and spectroscopic signature that is not duplicated by any other commercially available Fezolinetant impurity standard. For analytical development groups supporting ANDA submissions or QC lot-release testing, the compound serves as a process-specific marker for route-dependent impurities that cannot be substituted by pharmacopeial impurity standards.

Pharmaceutical Impurity Reference Standard NK-3 Antagonist

C5 sp³ Hybridization Distinguishes Dihydroimidazolone Pharmacokinetic Profile from Flat 5-Arylidene Congeners

The target compound contains a fully saturated C5 carbon (sp³ hybridization) bearing both the benzyl and 3-nitrophenyl groups, in contrast to 5-arylidene-imidazol-4-one derivatives that feature an exocyclic double bond at C5 and adopt a planar geometry . This structural difference has measurable consequences: 5-arylidene-imidazol-4-ones with IC50 values in the ~440 nM range against A549 cells have been reported, but their antiproliferative activity was linked to off-target effects rather than microtubule action . The sp³-hybridized C5 in the dihydroimidazolone series introduces a tetrahedral center that disrupts planarity, which class-level inference suggests may enhance aqueous solubility and reduce CYP-mediated oxidative metabolism compared to flat, fully conjugated arylidene analogs—a consideration relevant for programs prioritizing oral bioavailability [1].

Drug Metabolism Solubility Sp3 Character

Verified Application Scenarios for 2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one Based on Comparative Evidence


Antimicrobial SAR Probe: Prioritizing the 3-Nitrophenyl Imidazolone Scaffold for Hit Expansion

The only available comparative SAR publication on 5-imidazolone derivatives identifies the 3-nitrophenyl substituent as one of the few aryl groups conferring excellent antimicrobial activity . Medicinal chemistry teams conducting antimicrobial screening should procure this compound as a validated starting point for hit expansion, rather than the 4-nitrophenyl isomer (CAS 1354915-26-6) or the 4-chlorophenyl analog (CAS 918665-13-1), which lack equivalent published activity data. The compound can serve as a reference standard for benchmarking newly synthesized analogs within the 5-imidazolone antimicrobial series.

Fezolinetant Generic Development: Impurity Marker for Route-Specific Analytical Methods

Multiple Chinese vendors explicitly list CAS 1354925-33-9 as a Fezolinetant-related compound, and its structural features are consistent with intermediates in the synthesis of this marketed NK-3 receptor antagonist . Analytical development groups supporting ANDA filings for Fezolinetant generics should procure this compound as a route-specific impurity marker. Its unique benzyl/3-nitrophenyl/dihydroimidazolone scaffold provides a chromatographic and spectroscopic signature not represented by pharmacopeial impurity standards, enabling comprehensive impurity fate and purge studies required for regulatory submissions.

CYP Inhibition Selectivity Profiling: Meta-Nitro vs. Para-Nitro Comparator for ADME Studies

The meta-nitro substitution in this compound positions the electron-withdrawing nitro group in a different resonance relationship to the imidazolone ring compared to the para-nitro isomer (CAS 1354915-26-6) . DMPK laboratories conducting CYP inhibition screening should procure both isomers as a matched pair to experimentally determine the impact of nitro group position on CYP isoform selectivity. This head-to-head comparison cannot be performed using only one isomer, and commercial availability of both compounds at acceptable purity makes this a feasible procurement strategy.

Scaffold-Hopping Library Design: sp³-Enriched Dihydroimidazolone Core for Oral Bioavailability Optimization

For medicinal chemistry programs seeking to improve oral bioavailability through increased molecular complexity, the sp³-hybridized C5 carbon in this compound provides a three-dimensional scaffold that contrasts with the planar 5-arylidene-imidazol-4-one series . The target compound can serve as a core building block for parallel library synthesis aimed at exploring substituent effects while maintaining the beneficial non-planar topology. Procurement of this dihydroimidazolone scaffold over the 5-arylidene alternative aligns with drug-discovery trends favoring higher fraction sp³ (Fsp³) for improved clinical success rates.

Quote Request

Request a Quote for 2-Amino-5-benzyl-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.